molecular formula C8H10N6O2S B3049243 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 19921-12-1

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No. B3049243
CAS RN: 19921-12-1
M. Wt: 254.27
InChI Key: LNRHFYAIHBWTEY-UHFFFAOYSA-N
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Description

“4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide” is a chemical compound . It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as “this compound”, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization : A study by Subashini et al. (2009) focused on the synthesis and crystal structure of a Schiff base compound related to 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide. The compound was characterized using NMR, UV-VIS, IR spectroscopy, and X-ray diffraction, revealing detailed structural information (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

Antimicrobial and Antifungal Applications

Molecular and Structural Analysis

  • Spectroscopic Studies and Structural Analysis : Yıldız et al. (2010) conducted spectroscopic studies and structural analysis on a Schiff base derivative of 4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide, emphasizing its photochromic and thermochromic characteristics, which are crucial for various scientific applications (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Drug Design and Functional Group Analysis

  • Functional Group in Drug Design : Kalgutkar et al. (2010) reviewed the significance of the sulfonamide group in medicinal chemistry, illustrating its essential role in the design of various drugs. This study provides insights into how sulfonamide, including derivatives of 4-aminobenzenesulfonamide, plays a pivotal role in pharmaceutical development (Kalgutkar, Jones, & Sawant, 2010).

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Given the important role of tetrazole derivatives in medicinal and pharmaceutical applications, future research could focus on developing more efficient and eco-friendly synthesis methods, exploring their biological activities, and assessing their safety and potential applications in medicine and pharmacy .

properties

IUPAC Name

4-amino-N-(2-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2S/c1-14-11-8(10-13-14)12-17(15,16)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRHFYAIHBWTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206165
Record name 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19921-12-1
Record name 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19921-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 2
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4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 3
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 5
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

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